Cas no 941998-33-0 (N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide)

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide is a benzothiazole-derived compound featuring a chloro-substituted benzothiazole core linked to a 3-fluorobenzamide moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for developing biologically active molecules. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it a candidate for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it suitable for exploratory research in pharmaceutical and agrochemical applications. Proper handling and storage are recommended due to its reactive functional groups.
N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide structure
941998-33-0 structure
Product Name:N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide
CAS No:941998-33-0
MF:C14H8ClFN2OS
MW:306.742524147034
CID:5455418
Update Time:2025-06-11

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide
    • Inchi: 1S/C14H8ClFN2OS/c15-10-4-5-11(13-12(10)17-7-20-13)18-14(19)8-2-1-3-9(16)6-8/h1-7H,(H,18,19)
    • InChI Key: DUOKWHAKOKBERX-UHFFFAOYSA-N
    • SMILES: C(NC1=C2SC=NC2=C(Cl)C=C1)(=O)C1=CC=CC(F)=C1

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide Pricemore >>

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Additional information on N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide

Research Brief on N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide (CAS: 941998-33-0)

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide (CAS: 941998-33-0) has emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This benzothiazole derivative has shown promising pharmacological properties in recent studies, particularly in the context of kinase inhibition and targeted cancer therapies. The compound's unique structural features, combining a benzothiazole core with fluorinated benzamide moiety, contribute to its specific binding characteristics and biological activity.

Recent investigations have focused on the compound's potential as a selective kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 941998-33-0 exhibits potent inhibitory activity against certain tyrosine kinases involved in oncogenic signaling pathways. The research team employed structure-activity relationship (SAR) studies to optimize the compound's selectivity profile, achieving significant improvements in potency while maintaining favorable pharmacokinetic properties.

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide has been elucidated through crystallographic studies, revealing its unique binding mode in the ATP-binding pocket of target kinases. Molecular dynamics simulations have further supported these findings, showing stable interactions with key residues in the kinase domain. These structural insights have opened new avenues for the rational design of next-generation kinase inhibitors with improved specificity.

In preclinical models, the compound has demonstrated promising antitumor activity with a favorable safety profile. A recent in vivo study reported significant tumor growth inhibition in xenograft models of non-small cell lung cancer, with minimal observed toxicity at therapeutic doses. These findings position 941998-33-0 as a potential candidate for further development in oncology therapeutics.

Current research efforts are exploring the compound's potential in combination therapies and its activity against resistant cancer cell lines. Preliminary data suggest synergistic effects when combined with standard chemotherapeutic agents, though further validation is required. The compound's physicochemical properties, including its solubility and metabolic stability, are also under investigation to optimize its drug-like characteristics.

From a synthetic chemistry perspective, recent advances have improved the scalability of 941998-33-0 production. Novel synthetic routes published in 2024 have addressed previous challenges in the chlorination and fluorination steps, achieving higher yields and purity. These methodological improvements are crucial for supporting future preclinical and clinical development of this promising compound.

As research progresses, N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide continues to attract attention from both academic and industrial researchers. Its unique chemical structure and biological activity profile make it a valuable tool compound for studying kinase signaling pathways and a potential lead for therapeutic development. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological properties.

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